

Understanding the reactivity of the triflate group in vinyl systems.

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Compound of Interest

Compound Name: Vinyl triflate

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An In-Depth Technical Guide to the Reactivity of the Triflate Group in Vinyl Systems

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonate (triflate) group is an exceptionally potent leaving group in organic chemistry, making **vinyl triflates** highly versatile and reactive intermediates.^{[1][2]} Their stability, coupled with their high reactivity, particularly in transition-metal-catalyzed reactions, has established them as indispensable tools for the construction of complex molecular architectures found in natural products and pharmaceuticals.^[1] This guide provides a comprehensive overview of the synthesis of **vinyl triflates** and their reactivity, with a focus on palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

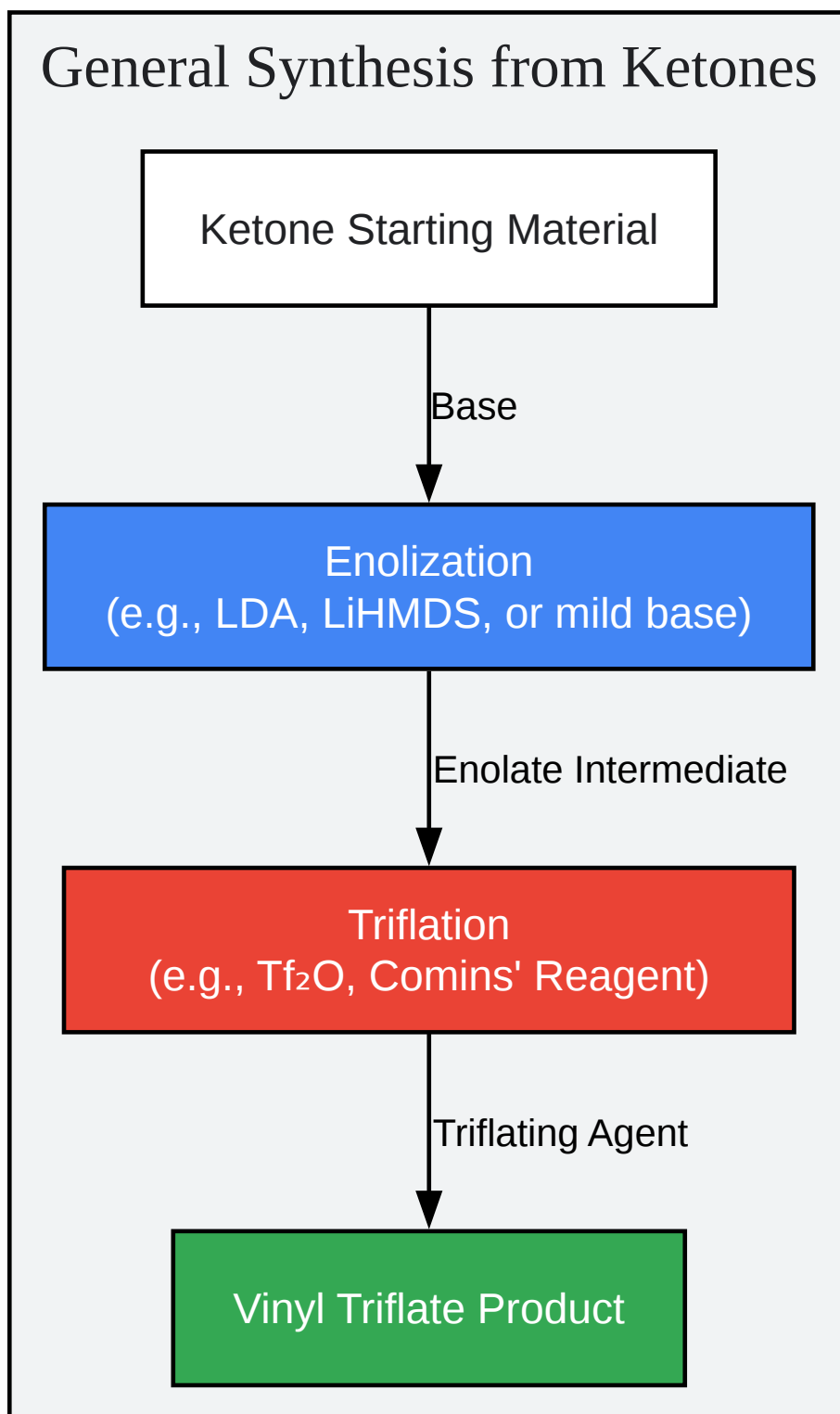
Synthesis of Vinyl Triflates

Vinyl triflates are readily prepared from common starting materials such as ketones, 1,3-dicarbonyl compounds, and alkynes.^{[1][3][4][5]}

From Carbonyl Compounds

The most prevalent method for synthesizing **vinyl triflates** involves the triflation of ketone enolates. The ketone is treated with a base to form the enolate, which is then "trapped" by a triflating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

(Comins' reagent).[3][6] This method allows for the regioselective formation of the **vinyl triflate**, depending on whether kinetic or thermodynamic control is used for enolate generation.



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Caption: General workflow for **vinyl triflate** synthesis from ketones.

Representative Experimental Protocol: Synthesis from a Ketone[3] **Vinyl triflates** can be prepared from the corresponding ketones using lithium diisopropylamide (LDA) and N-(2-pyridinyl)triflimide under kinetically controlled conditions.

- A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
- A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
- A solution of N-(2-pyridinyl)triflimide (1.2 equiv) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
- The reaction is quenched with a saturated aqueous solution of NH₄Cl.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired **vinyl triflate**.

From Alkynes

Alternatively, **vinyl triflates** can be synthesized directly from alkynes. Methods include the hydrotriflation of terminal alkynes using triflic acid (TfOH) or the reaction between alkynes and dimethyl(methylthio)sulfonium trifluoromethanesulfonate, which proceeds under neutral conditions.[5][7]

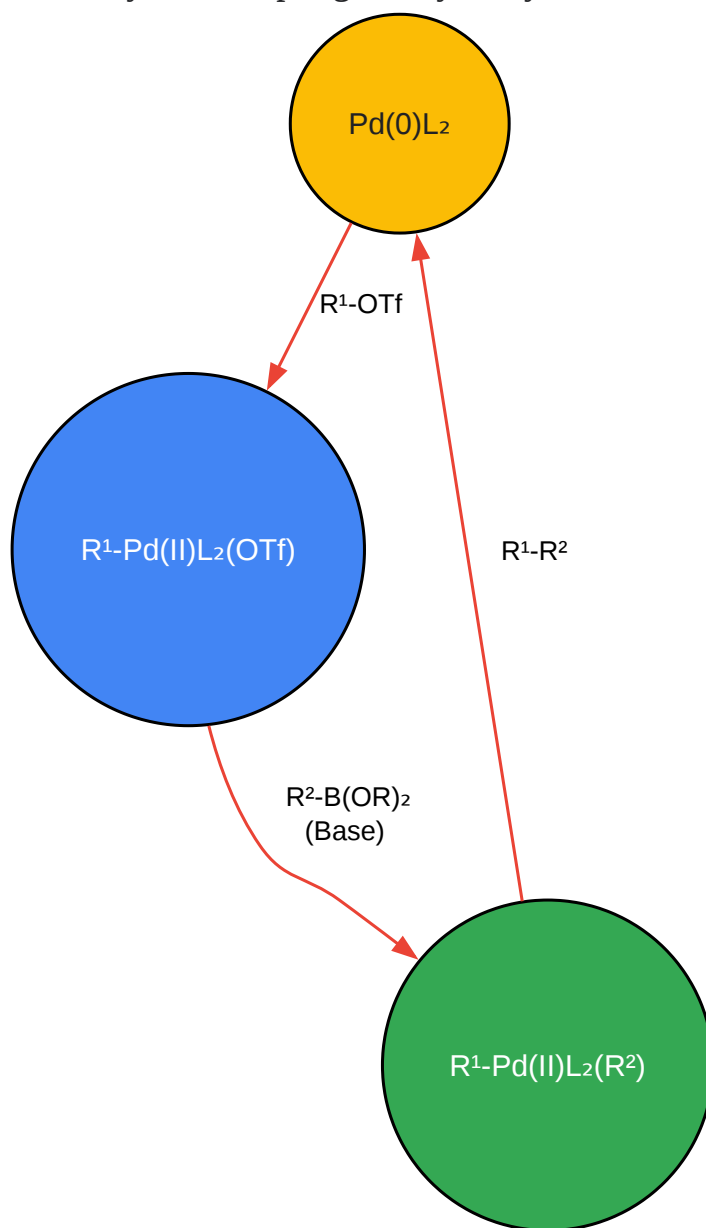
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Vinyl triflates are excellent electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions. Their reactivity often surpasses that of the corresponding vinyl halides.^{[8][9]} The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.^{[10][11]}

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling a **vinyl triflate** with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.^{[10][11][12]} This reaction is widely used due to the stability and low toxicity of the boron reagents.^[12]

Suzuki-Miyaura Coupling Catalytic Cycle

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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of **Vinyl Triflates**

Entry	Vinyl Triflate	Boronic Acid	Catalyst (mol%)	Base	Solvent	Yield (%)	Ref
1	Cyclohexenyl triflate	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene/H ₂ O	85	[13]
2	1-Phenylvinyl triflate	4-Acetylphenylboronic acid	Pd(OAc) ₂ (5) / PPh ₃ (10)	KOH	DME	92	[13]
3	Estrone-derived triflate	3-Pyridylboronic acid	Pd(dppf)Cl ₂ (5)	Cs ₂ CO ₃	Dioxane	78	[14]

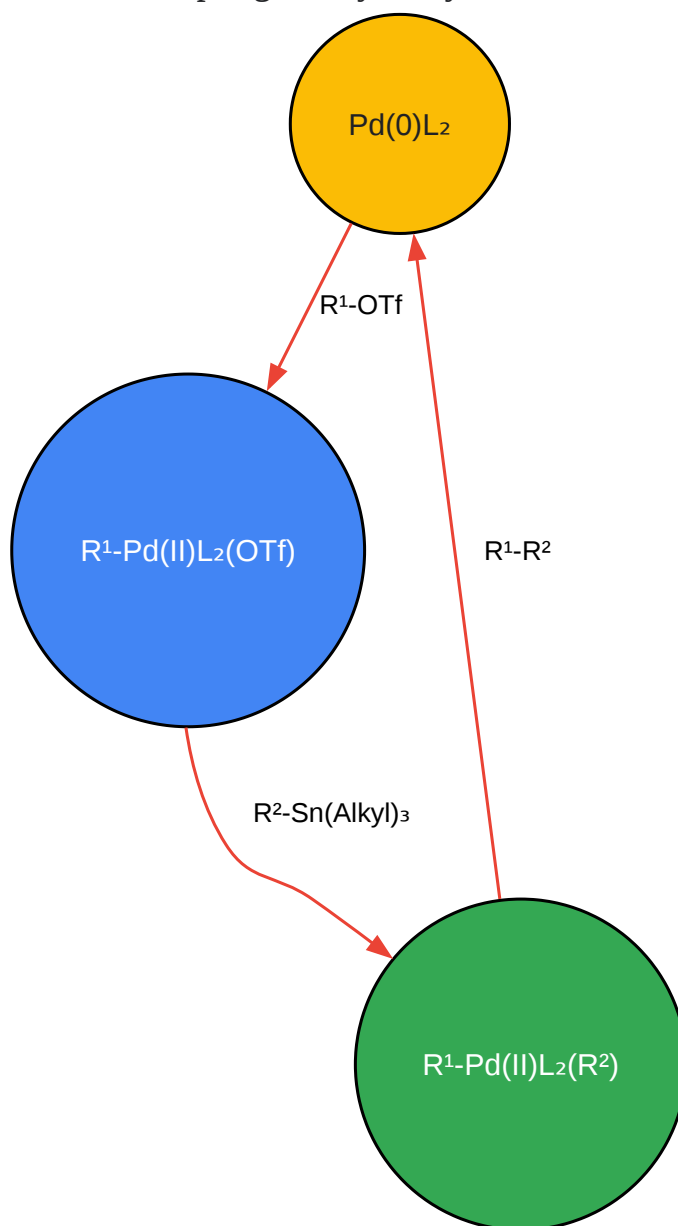
Experimental Protocol: Suzuki-Miyaura Coupling[11]

- A flame-dried flask is charged with the **vinyl triflate** (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
- The flask is purged with an inert gas (Argon).
- A deoxygenated solution of 1,4-dioxane/water (4:1) is added.
- The resulting mixture is heated to 100 °C and stirred for 24 hours or until completion is confirmed by TLC or GC-MS.
- After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate.
- The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography to yield the coupled product.

Stille Coupling

The Stille coupling reaction pairs **vinyl triflates** with organostannane (organotin) reagents.^[15]
^[16] It is known for its excellent functional group tolerance and the use of air- and moisture-stable organostannanes, although the toxicity of tin compounds is a drawback.^[15]^[17]

Stille Coupling Catalytic Cycle

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Caption: Catalytic cycle of the Stille coupling reaction.

Quantitative Data: Stille Coupling of **Vinyl Triflates**

Entry	Vinyl Triflate	Organo stannane	Catalyst (mol%)	Additive	Solvent	Yield (%)	Ref
1	1-Cyclohexenyl triflate	(Vinyl)tributyltin	$\text{Pd}(\text{PPh}_3)_4$ (2)	LiCl	THF	91	[18]
2	2-Methyl-1-propenyl triflate	(Allyl)tributyltin	$\text{Pd}(\text{PPh}_3)_4$ (2)	LiCl	THF	88	[18]
3	4-tert-Butyl-1-cyclohexenyl triflate	(Phenylethynyl)tributyltin	$\text{Pd}(\text{PPh}_3)_4$ (2)	LiCl	THF	95	[18]

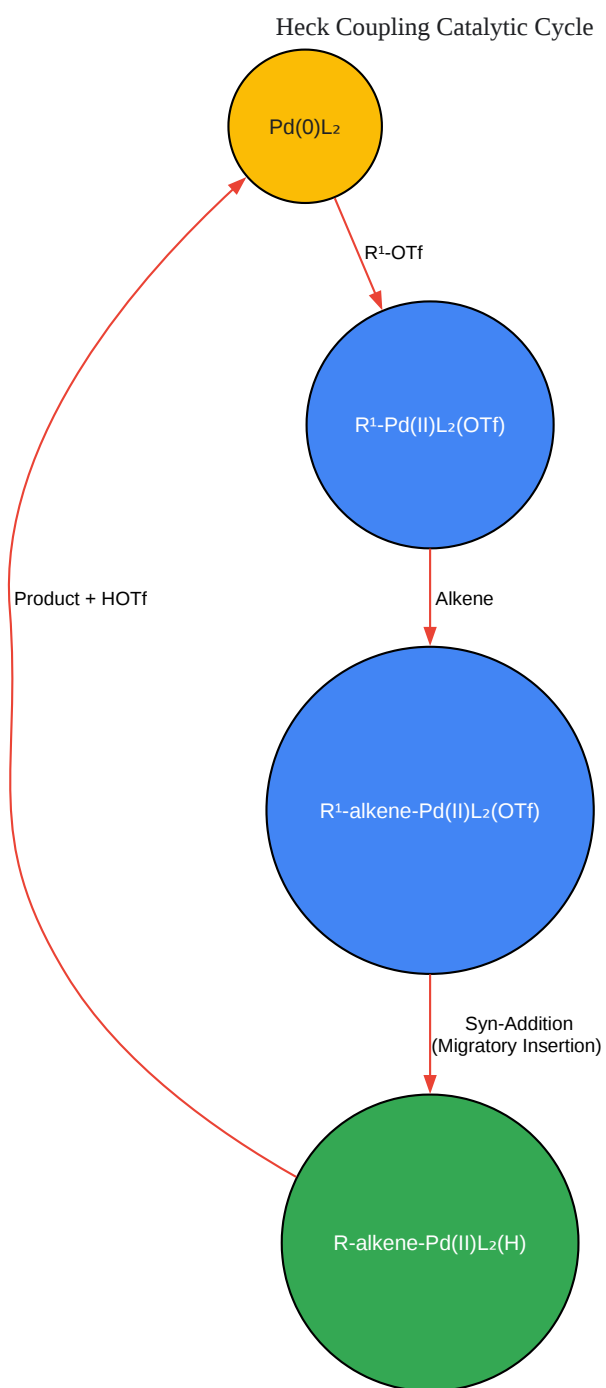
Experimental Protocol: Stille Coupling[18]

- To a solution of the **vinyl triflate** (1.0 equiv) and LiCl (3.0 equiv) in anhydrous THF under an inert atmosphere, add the organostannane (1.1 equiv).
- Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (2 mol%).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC.
- Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous KF solution to precipitate tin salts.
- Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite.
- Extract the aqueous layer with diethyl ether.

- Combine the organic layers, dry over MgSO_4 , filter, and concentrate in vacuo.
- Purify the crude product via flash column chromatography.

Heck Coupling

The Heck reaction involves the coupling of a **vinyl triflate** with an alkene to form a more substituted alkene.^{[19][20]} A base is required to regenerate the active $\text{Pd}(0)$ catalyst in the final step of the cycle. **Vinyl triflates** have been shown to be superior to halides in some Heck reactions concerning regio- and diastereoselectivity.^[21]



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Caption: Catalytic cycle of the Heck coupling reaction.

Quantitative Data: Deoxygenative Heck Reaction of **Vinyl Triflates**[\[22\]](#)[\[23\]](#)

Entry	Vinyl Triflate	Aryl Iodide	Catalyst (mol%)	Base	Solvent	Yield (%)
1	4-tert-Butyl-1-cyclohexenyl triflate	4-Iodoanisole	Pd(OAc) ₂ (5) / Bu ₄ NI (20)	NaO ₂ CH / Na ₂ CO ₃	THF/H ₂ O	88
2	Estrone-derived triflate	4-Iodoanisole	Pd(OAc) ₂ (5) / Bu ₄ NI (20)	NaO ₂ CH / Na ₂ CO ₃	THF/H ₂ O	73
3	Tropinone-derived triflate	1-Iodo-4-nitrobenzene	Pd(OAc) ₂ (5) / Bu ₄ NI (20)	NaO ₂ CH / Na ₂ CO ₃	THF/H ₂ O	75

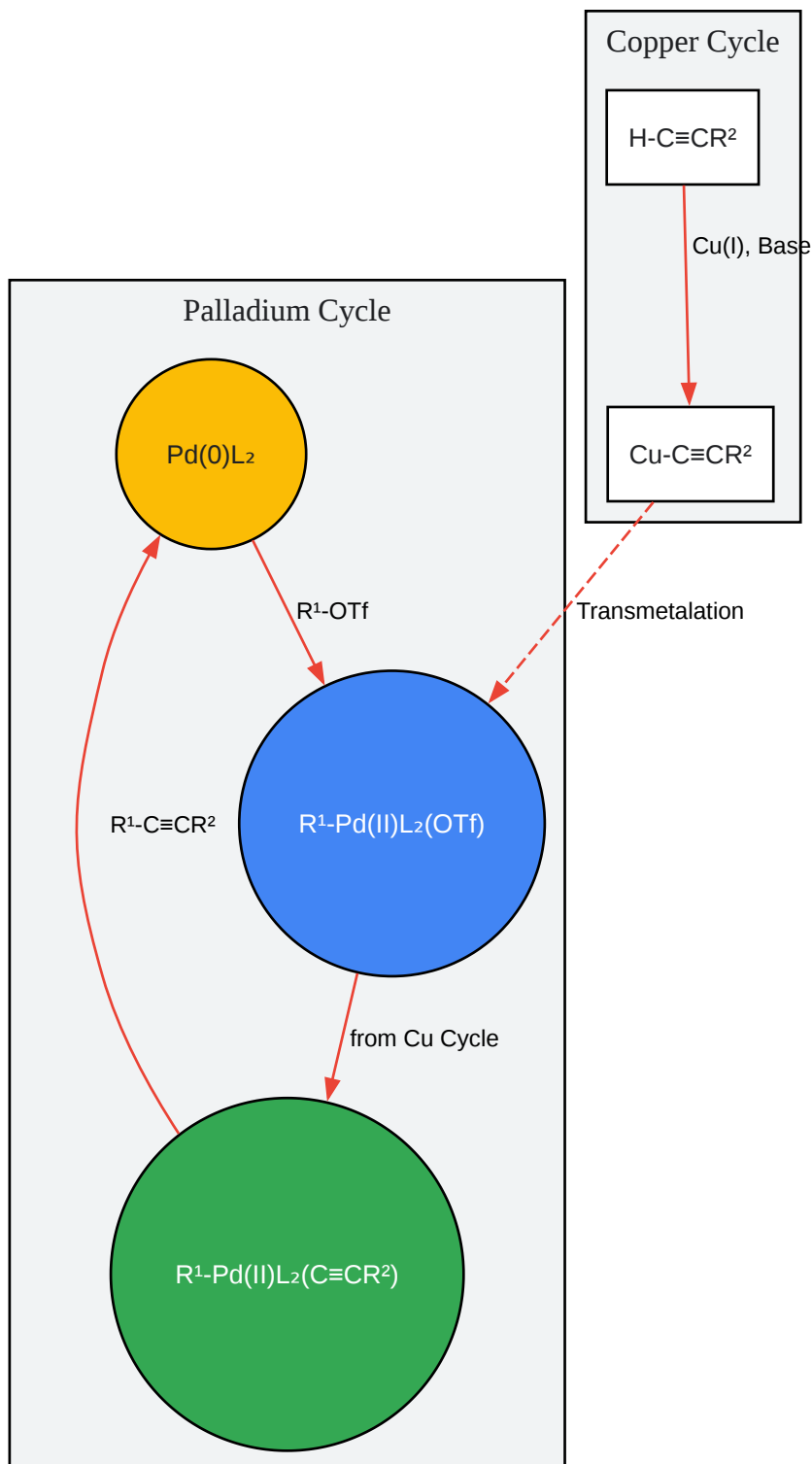
Experimental Protocol: Deoxygenative Heck Reaction[\[22\]](#)[\[23\]](#)

- To a reaction vessel, add the aryl iodide (1.6 equiv), **vinyl triflate** (1.0 equiv), Pd(OAc)₂ (5 mol%), Bu₄NI (20 mol%), NaO₂CH (2.0 equiv), and Na₂CO₃ (1.0 equiv).
- Add THF and H₂O (40:1 ratio, to achieve a 0.2 M concentration with respect to the **vinyl triflate**).
- Seal the vessel and heat the mixture to 100 °C for the required time (e.g., 12-24 hours).
- After cooling, dilute the mixture with an organic solvent and wash with water.
- Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to obtain the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting **vinyl triflates** with terminal alkynes.[\[24\]](#) The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which also serves as the solvent.[\[25\]](#)

Sonogashira Coupling Catalytic Cycle

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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Comparison of Reactivity: Vinyl Triflates vs. Vinyl Halides

The triflate group's exceptional ability as a leaving group means that **vinyl triflates** are generally more reactive than the corresponding vinyl halides in oxidative addition to Pd(0), which is often the rate-determining step in cross-coupling reactions.^[8]

Table of General Reactivity Order in Cross-Coupling Reactions

Reaction Type	Reactivity Trend of Electrophile (R-X)	Reference
Sonogashira Coupling	Vinyl-I ≥ Vinyl-OTf > Vinyl-Br > Vinyl-Cl	^{[24][25][26]}
Oxidative Addition to Pd(0)	Vinyl-OTf >> Vinyl-Br > Aryl-Br	^{[8][9]}
Stille Coupling	I > OTf > Br >> Cl	^[17]

This enhanced reactivity allows reactions to be conducted under milder conditions and can be crucial for coupling with less reactive nucleophiles or for applications in complex molecule synthesis where harsh conditions are not tolerated.^[18]

Applications in Drug Development

The reliability and versatility of reactions involving **vinyl triflates** have made them valuable in the pharmaceutical industry. A prominent example is in the synthesis of Abiraterone Acetate, a drug used to treat prostate cancer. The synthesis involves a key Suzuki coupling step where a steroidal **vinyl triflate** is coupled with a pyridine-derived boronic acid.^[14] This highlights the compatibility of **vinyl triflate** chemistry with complex, functionalized molecules.

Conclusion

Vinyl triflates are powerful and versatile electrophiles in modern organic synthesis. Their straightforward preparation and high reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, Heck, and Sonogashira couplings, provide chemists with robust methods for constructing complex carbon skeletons. The triflate group's status as a

superior leaving group compared to halides often allows for milder reaction conditions and broader substrate scope, making **vinyl triflates** essential building blocks for researchers in academia and the pharmaceutical industry.

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